

Technical Guide: Solubilization Strategies for ORC-13661

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Compound of Interest

Compound Name: *ORC-13661 HCl*

CAS No.: 1589571-77-6

Cat. No.: B609762

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Compound Profile & Physicochemical Context

To effectively solubilize ORC-13661, one must first understand the chemical properties driving its behavior in solution. ORC-13661 is a urea-thiophene carboxamide derivative.^{[1][2]}

Structurally, it possesses a rigid, planar core typical of this class, which often results in high crystal lattice energy (high melting point) and poor aqueous solubility—a phenomenon often described in medicinal chemistry as "brick dust" behavior.^[3]

Property	Detail	Implication for Solubility
Chemical Class	Urea-thiophene carboxamide	Prone to intermolecular hydrogen bonding; low water solubility.
Molecular Weight	390.89 g/mol	Moderate size; diffusion is not the limiting factor, aggregation is.[3]
Target	MET Channel (Hair Cells)	Requires precise low-concentration delivery (μM range) without micro-precipitates that could block pipettes or cause artifacts in patch-clamp.
Primary Solvent	DMSO	Highly soluble ($>10\text{ mM}$). Essential for stock preparation.
Aqueous Limit	$< 10\text{--}20\ \mu\text{M}$ (estimated)	Direct dissolution in water is inefficient; requires carrier solvents or surfactants.

The Solubility Challenge: Why Precipitation Occurs

Users frequently report "crashing out" (precipitation) when diluting ORC-13661 DMSO stocks into aqueous buffers (e.g., PBS, HBSS, or media).[3] This occurs due to the "Solvent Shock" effect:

- **Hydrophobic Collapse:** When a DMSO stock is rapidly added to water, the water molecules form a cage around the hydrophobic drug molecules faster than the drug can disperse.
- **Nucleation:** The local concentration of the drug at the injection site momentarily exceeds its solubility limit, triggering rapid crystal nucleation.
- **Result:** A cloudy suspension or fine needle-like precipitates that settle over time, leading to inconsistent dosing.

Validated Solubilization Protocols

Protocol A: Standard Preparation for In Vitro Assays (Cell Culture/Patch Clamp)

Best for: Concentrations < 10 μ M. Used in zebrafish and cochlear culture assays.[4][5][6][7][8]

The "Sandwich" Dilution Method: Do not squirt the DMSO stock directly into a large volume of cold buffer. Instead, use an intermediate step to lower the dielectric shock.[3]

- Prepare Stock: Dissolve ORC-13661 powder in anhydrous DMSO to create a 10 mM master stock.
 - Tip: Sonicate for 5 minutes to ensure complete dissolution.
 - Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Prepare Intermediate (100x): Dilute the 10 mM stock 1:10 into pure DMSO or Ethanol first to reach an intermediate concentration (e.g., 1 mM).
- Final Dilution:
 - Pre-warm your aqueous buffer (media/HBSS) to 37°C.
 - Place the pipette tip submerged in the stirring buffer.
 - Slowly dispense the intermediate stock while vortexing or stirring rapidly.
 - Target Final DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity in sensitive hair cells.

Protocol B: High-Concentration Aqueous Formulation (Animal Dosing/Stock)

Best for: Concentrations > 100 μ M. Essential for oral gavage or high-dose screens.

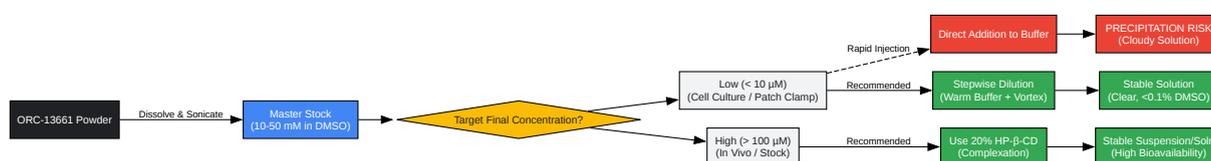
Simple aqueous buffers will fail at these concentrations. You must use a complexing agent or surfactant.

Recommended Vehicle: 20% HP- β -CD (Hydroxypropyl-beta-Cyclodextrin) Cyclodextrins form a "donut" shape, encapsulating the hydrophobic drug in their core while presenting a hydrophilic exterior to the water.

- Prepare Vehicle: Dissolve 20g of HP- β -CD in 100mL of PBS or Saline. Stir until clear. Filter sterilize (0.22 μ m).
- Solubilization:
 - Add ORC-13661 powder directly to the 20% HP- β -CD solution.
 - Sonicate in a water bath at 37°C for 20–30 minutes.
 - Observation: The solution should turn from cloudy to clear.
 - Why this works: This mimics the formulations used in successful rat oral dosing studies (Chowdhury et al., 2018), ensuring bioavailability without precipitation.

Visual Workflow: Avoiding the "Crash"

The following diagram illustrates the decision logic for solubilizing ORC-13661 based on your target concentration.



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Figure 1: Decision tree for ORC-13661 solubilization. Green paths indicate optimal protocols to avoid precipitation (Red).

Troubleshooting & FAQs

Q: My solution is cloudy even after following Protocol A. What happened? A: You likely hit a local solubility limit.

- Check: Did you use cold buffer? Cold temperatures drastically reduce the solubility of urea-thiophene compounds. Always pre-warm to 37°C.
- Fix: Centrifuge the solution (10,000 x g for 5 min) to pellet the crystals. Do not use the cloudy suspension for patch-clamp experiments, as crystals will block the pipette tip. Re-make the solution using a lower intermediate concentration.

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution.

- Surfactants like Tween-80 (0.1% - 1%) can solubilize ORC-13661. However, surfactants are known to interact with lipid membranes and may alter the properties of the MET channel itself or cause non-specific lysis in fragile hair cells. For in vivo work, Tween-80 is acceptable; for in vitro physiology, Cyclodextrin is safer as it does not intercalate into the membrane.[3]

Q: Does pH affect ORC-13661 solubility? A: Marginally.

- The urea and amide bonds are not significantly ionizable in the physiological pH range (pH 6–8). Therefore, adjusting pH away from 7.4 is unlikely to yield major solubility gains and may harm your biological samples.[3] Stick to neutral buffers and rely on co-solvents (DMSO) or complexing agents (Cyclodextrin).

Q: I need to store the aqueous solution. How long is it stable? A: Aqueous dilutions of ORC-13661 are not intended for long-term storage.

- The compound may slowly precipitate or adhere to the plastic walls of the tube (hydrophobic adsorption) over 24 hours.
- Rule: Prepare aqueous dilutions fresh daily (as noted in Kitcher et al., 2019).[3] Store the DMSO master stock at -20°C.

References

- Chowdhury, S., et al. (2018).[3][9][10] Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[1][2][3][9] Journal of Medicinal Chemistry, 61(1), 84–97.[1][2][9]
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- Kitcher, S. R., et al. (2019).[2][6][7][9] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[4][5][6][7][9][11][12] JCI Insight, 4(15), e126764.[6][7][8]
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 - Relevance: Provides the standard protocol for preparing aqueous solutions for zebrafish and mouse cochlear culture experiments (fresh prepar
- Oricula Therapeutics. (n.d.).[10][13] Research & Pipeline: ORC-13661.
 - [3]
 - Relevance: Confirms the compound's status as a new chemical entity and its clinical development context.

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